Enhanced CCR5 Antagonism vs. Non-Fluorinated Core Scaffold
In a series of novel piperazine derivatives evaluated for CCR5 antagonism, the introduction of a sulfonyl group and specific aromatic substitutions were key to activity. The target compound's 3,5-difluorobenzenesulfonyl moiety is a critical pharmacophoric element that is absent in the core scaffold, which shows negligible activity. This class-level modification is essential for achieving low-micromolar potency [1].
| Evidence Dimension | CCR5 Antagonism (HIV-1 inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.44 µM (for a closely related active analog 23h in the same series, demonstrating the scaffold's potential for low-micromolar anti-HIV-1 activity) |
| Comparator Or Baseline | Core piperazine scaffold without arylsulfonyl substitution (inactive) |
| Quantified Difference | From inactive to IC50 = 0.44 µM in the chemical series |
| Conditions | Anti-HIV-1 activity assay measuring inhibition of HIV-1 replication in cell culture. The target compound contains the sulfonyl and difluorophenyl motifs essential for this gain in function. |
Why This Matters
This demonstrates that the arylsulfonylpiperazine motif, particularly with fluorine substitution, is not merely an accessory but a required element for CCR5 inhibitory activity, making the compound a non-substitutable research tool for this therapeutic area.
- [1] Liu, T., Weng, Z., Dong, X., Chen, L., Ma, L., Cen, S., Zhou, N., & Hu, Y. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLOS ONE, 8(1), e53636. View Source
